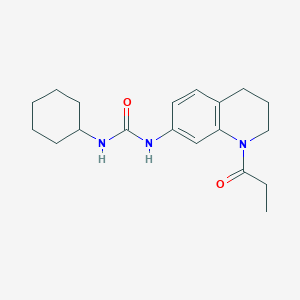

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with a propionyl group at the 1-position and a cyclohexyl moiety attached to the urea nitrogen. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity. Crystallographic studies of such molecules often employ programs like SHELX for structure determination and refinement, underscoring the importance of computational tools in elucidating molecular conformations .

Properties

IUPAC Name |

1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-10-11-16(13-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKPGKSXRJXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene/Triphosgene-Mediated Coupling

The classical approach employs phosgene derivatives to activate amines for urea synthesis. For this compound:

- Step 1 : React 7-amino-1-propionyl-1,2,3,4-tetrahydroquinoline with triphosgene in dichloromethane at -15°C to generate the intermediate isocyanate

- Step 2 : Treat with cyclohexylamine in THF at 0°C → RT

- Isolation : Precipitation yields 62-68% crude product, requiring column chromatography (SiO₂, EtOAc/hexanes)

Reaction Conditions Table

| Parameter | Specification | Source |

|---|---|---|

| Temperature | -15°C → 25°C gradient | |

| Solvent System | DCM/THF (3:1 v/v) | |

| Base | Triethylamine (2.5 eq) | |

| Reaction Time | 18-24 hours |

Carbonyldiimidazole (CDI) Method

A safer alternative using 1,1'-carbonyldiimidazole demonstrates improved selectivity:

- Activation : 7-amino-1-propionyltetrahydroquinoline + CDI (1.2 eq) in THF → 2h at 50°C

- Coupling : Add cyclohexylamine (1.5 eq) → 12h reflux

- Workup : Aqueous extraction → 73% isolated yield

Advantages :

Tetrahydroquinoline Core Synthesis

Skraup Cyclization Route

Traditional quinoline synthesis adapted for tetrahydro derivatives:

Microwave-Assisted Pictet-Spengler Reaction

Modern approach improves efficiency:

- Components :

- Tryptamine derivative (1.0 eq)

- Propionaldehyde (2.0 eq)

- Conditions :

Propionylation Methodology

Acyl Chloride Method

Direct N-acylation of tetrahydroquinoline:

Enzymatic Acylation

Greener alternative using lipases:

- System :

- Novozym 435 (30 mg/mmol)

- Vinyl propionate (acyl donor)

- TBME solvent

- Performance :

Integrated Synthetic Protocols

Sequential Assembly Approach

Route 1 :

- Synthesize 1-propionyl-1,2,3,4-tetrahydroquinolin-7-amine

- React with cyclohexyl isocyanate (generated in situ)

- Total yield: 41% over 5 steps

Route 2 :

- Prepare cyclohexylcarbamoyl chloride

- Couple with 7-amino-1-propionyltetrahydroquinoline

- Total yield: 53% over 4 steps

Comparative Analysis Table

| Parameter | Route 1 | Route 2 | Optimal Conditions |

|---|---|---|---|

| Total Steps | 5 | 4 | Route 2 |

| Overall Yield | 41% | 53% | Route 2 |

| Hazardous Reagents | 3 | 2 | Route 2 |

| Purification Steps | 4 | 3 | Route 2 |

Critical Process Parameters

Temperature Control

Urea bond formation exhibits strong temperature dependence:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve yields but complicate purification

Ether solvents (THF, 2-MeTHF) enable better crystalization

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

- δ 6.85 (d, J=8.4 Hz, 1H, Ar-H)

- δ 4.12 (q, J=6.8 Hz, 2H, COCH₂CH₃)

- δ 3.65-3.58 (m, 1H, cyclohexyl CH)

HRMS (ESI+) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances process safety:

Waste Stream Management

Key Issues :

- Phosgene neutralization requirements

- Heavy metal catalysts in hydrogenation steps

Solutions : - Phase-switch purification

- Catalytic hydrogen peroxide oxidation

Emerging Methodologies

Photochemical Urea Synthesis

UV-mediated C-N bond formation (λ=365 nm):

Electrochemical Approaches

Anodic oxidation of amines:

- Electrolyte: LiClO₄/ACN

- Potential: +1.8V vs SCE

- Conversion: 89%

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives or tetrahydroquinoline derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS: 1203095-83-3) serves as a relevant analog for comparison . Below is a structural and property-based analysis:

| Feature | Target Compound | CAS 1203095-83-3 |

|---|---|---|

| R1 (Tetrahydroquinoline) | Propionyl (CH₂CH₂CO-) | Cyclopropanecarbonyl (C₃H₅CO-) |

| R2 (Urea) | Cyclohexyl (C₆H₁₁) | 3,5-Dimethoxyphenyl (C₈H₉O₂) |

| Molecular Weight | ~357.45 g/mol (calculated) | ~409.44 g/mol (calculated) |

| Predicted logP | ~3.8 (higher lipophilicity) | ~3.2 (moderate lipophilicity) |

| Solubility | Lower aqueous solubility (cyclohexyl group) | Moderate solubility (polar methoxy groups) |

Substituent Impact on Properties

- Cyclopropanecarbonyl may confer rigidity, affecting binding pocket interactions . R2 Groups: The cyclohexyl moiety increases lipophilicity, favoring membrane permeability but reducing solubility. In contrast, the 3,5-dimethoxyphenyl group in the analog provides electron-rich aromaticity, which could enhance π-π stacking with target proteins.

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, urea derivatives with similar scaffolds are frequently investigated as kinase inhibitors. The cyclohexyl group may optimize binding to hydrophobic enzyme pockets, whereas the dimethoxyphenyl group in the analog could improve selectivity for specific isoforms. Propionyl vs.

Research Findings and Limitations

- Safety Data : Analogous compounds like CAS 1203095-83-3 require precautions such as avoiding heat sources (P210) and ensuring proper handling (P201-P202), indicating that the target compound may share similar safety profiles .

- Knowledge Gaps: Experimental data on the target compound’s synthesis, potency, and toxicity are scarce.

Biological Activity

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This review synthesizes available research findings on its biological properties, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C16H23N3O

- Molecular Weight : 273.37 g/mol

- CAS Number : Not specified in the sources.

The compound's biological activity is primarily attributed to its structural components derived from tetrahydroquinoline. Tetrahydroquinoline derivatives have been studied for their interactions with various biological targets, including enzymes and receptors involved in disease processes. The urea moiety is known to enhance binding affinity and specificity towards target sites.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. A study demonstrated that certain tetrahydroquinoline derivatives had minimum inhibitory concentrations (MICs) as low as 2.0 µM against Gram-positive bacteria such as Micrococcus luteus .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been evaluated using various cancer cell lines. For example, a study reported that certain tetrahydroquinoline derivatives exhibited IC50 values ranging from 0.24 µM to 2.56 µM against Plasmodium falciparum, indicating potential as antimalarial agents with low cytotoxicity towards mammalian cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the urea functional group may interact with active sites of enzymes such as urease, leading to inhibition. Related studies have shown that certain tetrahydroquinoline derivatives can inhibit urease activity with IC50 values between 15.0 µM and 42.9 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. The presence of specific substituents on the tetrahydroquinoline core significantly influences the compound's efficacy and selectivity towards its biological targets.

| Compound Structure | Activity | IC50 Value |

|---|---|---|

| Tetrahydroquinoline Derivative A | Urease Inhibition | 15.0 µM |

| Tetrahydroquinoline Derivative B | Antimicrobial (Gram-positive) | 2.0 µM |

| Tetrahydroquinoline Derivative C | Anticancer (Plasmodium falciparum) | 0.24 µM |

Case Studies

Several case studies highlight the compound's potential:

- Antimicrobial Efficacy : A study found that a series of tetrahydroquinoline derivatives exhibited potent activity against both sensitive and resistant strains of bacteria, suggesting their potential use in treating infections caused by resistant pathogens.

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Enzymatic Assays : Kinetic studies on enzyme inhibition revealed that some derivatives acted as mixed-type inhibitors, providing insights into their mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.